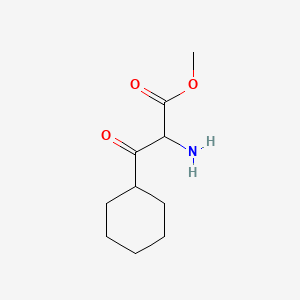

Methyl 2-amino-3-cyclohexyl-3-oxopropanoate

Description

Contextualization within Alpha-Amino Keto Ester Chemistry

Methyl 2-amino-3-cyclohexyl-3-oxopropanoate belongs to the class of compounds known as α-amino keto esters. These molecules are characterized by a core structure featuring a ketone and an ester group attached to the same carbon atom (the α-carbon), which is also bonded to an amino group. acs.orgmdpi.com This multifunctional arrangement makes α-amino keto esters highly valuable in organic synthesis. acs.orgresearchgate.net

The presence of the ketone, ester, and amino functionalities within a single molecule provides multiple reactive sites. researchgate.net This allows for a diverse range of chemical transformations, enabling chemists to use them as precursors for complex target molecules. For example, the ketone can undergo nucleophilic addition, the ester can be hydrolyzed or otherwise modified, and the amino group can be acylated or alkylated. researchgate.netchemistrytalk.org Consequently, α-amino keto esters serve as important intermediates in the synthesis of various compounds, including heterocyclic systems and modified amino acids or peptides. acs.orgresearchgate.net

Significance of Cyclohexyl and Amino Functionalities in Molecular Design

The molecular architecture of this compound is distinguished by two key components: a cyclohexyl group and a primary amino group. Both of these functionalities play a significant role in molecular design, particularly within the context of medicinal chemistry.

The cyclohexyl group is a non-aromatic, saturated hydrocarbon ring. Its incorporation into a molecule can significantly influence its physical and biological properties. As a bulky, three-dimensional substituent, it can be used to control the molecule's shape and conformation. pharmablock.comacs.org This is a critical factor in how a molecule interacts with biological targets like enzymes or receptors. pharmablock.comnih.gov Furthermore, the cyclohexyl moiety increases the lipophilicity (fat-solubility) of a compound, which can affect its absorption and distribution in biological systems. It can also serve as a metabolically stable bioisostere for a phenyl group, offering a three-dimensional structure that may provide more contact points with a target protein. pharmablock.com

The primary amino group (-NH₂) is a fundamental functional group in organic and medicinal chemistry. chemistrytalk.org It is basic and, under physiological pH conditions, can be protonated to form a positively charged ammonium (B1175870) group (-NH₃⁺). This charge can improve a molecule's aqueous solubility and allows for strong ionic interactions and hydrogen bonding with biological targets. chemistrytalk.org These interactions are often essential for the binding affinity and specificity of a drug molecule. The amino group also serves as a crucial synthetic handle, providing a reactive site for the attachment of other molecular fragments to build more complex structures. chemistrytalk.org

The combination of these groups makes compounds like this compound interesting scaffolds for chemical exploration.

| Functional Group | Key Characteristics | Significance in Molecular Design |

| Cyclohexyl Group | Bulky, non-polar, three-dimensional, metabolically stable. pharmablock.com | Influences molecular shape and conformation, increases lipophilicity, can enhance binding to target proteins. pharmablock.comacs.orgnih.gov |

| Amino Group | Basic, can be protonated, acts as a hydrogen bond donor. chemistrytalk.org | Improves aqueous solubility, enables ionic interactions and hydrogen bonding, serves as a key synthetic handle. chemistrytalk.org |

Overview of Research Trajectories for Complex Amino Acid Derivatives

The synthesis and study of complex amino acid derivatives, including non-proteinogenic (not found in the 20 common protein-coding amino acids) variants, is a dynamic and expanding area of chemical research. amerigoscientific.commdpi.com These efforts are largely driven by the pursuit of novel molecules with tailored properties for applications in drug discovery, chemical biology, and materials science. researchgate.netmdpi.comnbinno.com

Current research in this field follows several key trajectories:

Development of Novel Synthetic Methods: A primary focus is on creating more efficient and selective chemical reactions to synthesize these complex molecules. mdpi.comrsc.org This includes the development of new catalytic systems and the use of innovative strategies like photo-mediated C-H functionalization to modify existing amino acid structures. mdpi.com

Incorporation into Peptides and Peptidomimetics: Non-proteinogenic amino acids are frequently incorporated into peptides to enhance their properties. nbinno.com This can lead to peptides with increased stability against enzymatic degradation, improved conformational rigidity, and enhanced biological activity. nih.gov

Application in Drug Discovery: Complex amino acid derivatives serve as versatile scaffolds for the construction of compound libraries. amerigoscientific.comresearchgate.net These libraries can be screened to identify new lead compounds for therapeutic targets. Their unique structures can explore chemical space not covered by more traditional molecules.

Use as Molecular Probes: Researchers design and synthesize specialized amino acid derivatives to function as tools for studying biological processes. amerigoscientific.com These can be used as biomarkers for disease detection or to investigate the mechanisms of enzyme function. amerigoscientific.com

Research into molecules like this compound aligns with these trajectories, as it represents a building block that can be used to create novel and complex amino acid-based structures. nbinno.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-3-cyclohexyl-3-oxopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-14-10(13)8(11)9(12)7-5-3-2-4-6-7/h7-8H,2-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUCVSLWSGANQOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(=O)C1CCCCC1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Amino 3 Cyclohexyl 3 Oxopropanoate

Direct Synthesis Approaches

Direct synthesis approaches aim to introduce the key functional groups—the amino group and the methyl ester—onto a pre-existing carbon skeleton. These methods are often efficient and can provide rapid access to the target compound.

Esterification of Corresponding Amino Keto Acid Precursors

One of the most straightforward methods for the synthesis of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate is the esterification of its corresponding carboxylic acid, 2-amino-3-cyclohexyl-3-oxopropanoic acid. This approach is advantageous if the parent amino acid is readily available or can be synthesized efficiently.

The esterification can be carried out under various conditions, with acid-catalyzed methods being the most common. A general procedure involves reacting the amino acid with methanol in the presence of a catalyst such as trimethylchlorosilane (TMSCl). nih.gov This system is effective for the esterification of a wide range of amino acids, including both natural and synthetic ones. nih.gov The reaction typically proceeds at room temperature, and after completion, the product can be isolated as the hydrochloride salt by evaporation of the solvent. nih.gov

A closely related synthesis has been reported for a similar compound, (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride, which was prepared by the hydrogenation of D-phenylalanine methyl ester hydrochloride using a rhodium on carbon catalyst. prepchem.com This highlights that if a suitable amino acid precursor is available, its conversion to the corresponding methyl ester is a well-established transformation.

Table 1: Comparison of Esterification Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer Esterification | Methanol, Acid Catalyst (e.g., HCl, H₂SO₄) | Reflux | Inexpensive reagents | Can require harsh conditions, potential for side reactions |

| TMSCl-Mediated Esterification | Methanol, Trimethylchlorosilane | Room Temperature | Mild conditions, good yields | TMSCl is moisture sensitive |

| Diazomethane | Diazomethane | Room Temperature | High yielding, mild | Diazomethane is toxic and explosive |

Direct Amination of Beta-Keto Esters

The direct introduction of an amino group at the α-position of a β-keto ester is another viable synthetic route. The starting material for this approach would be Methyl 3-cyclohexyl-3-oxopropanoate. This transformation can be achieved through several methods, including electrophilic amination.

While direct amination of β-keto esters with ammonia can be challenging due to the potential for competing reactions, catalytic methods have been developed to facilitate this transformation. For instance, the direct amination of alcohols with ammonia has been achieved using ruthenium-based catalysts. sci-hub.se A similar strategy could potentially be adapted for the amination of the enol form of Methyl 3-cyclohexyl-3-oxopropanoate.

Another approach involves the use of a copper catalyst for the coupling of azoles with various amines, suggesting the possibility of developing a copper-catalyzed amination of the β-keto ester. nih.gov The direct amination of aryl halides with ammonia has also been extensively studied, providing a foundation for the development of catalysts for the amination of carbonyl compounds. rsc.org

One-Pot Multicomponent Reactions (MCRs) for Amino Keto Ester Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. tcichemicals.comrsc.org Several MCRs could be envisioned for the synthesis of this compound.

One such reaction is the Mannich reaction , which typically involves an aldehyde, an amine, and a carbonyl compound. In a variation relevant to the target molecule, a preformed imine could react with the enolate of a methyl ester. While the classic Mannich reaction yields β-amino carbonyl compounds, modifications of this reaction can be used to synthesize α-amino-β-keto esters.

Another powerful MCR is the Biginelli reaction , which is a three-component reaction between an aldehyde, a β-keto ester, and urea or thiourea. tcichemicals.com While this reaction typically produces dihydropyrimidinones, its principles of combining these three types of building blocks are relevant to the design of a one-pot synthesis for the target molecule.

The development of novel MCRs is an active area of research, and it is plausible that a one-pot reaction combining a cyclohexyl aldehyde, a source of ammonia, and a two-carbon unit that can be converted to the methyl ester could be designed. nih.govrsc.org

Retrosynthetic Analysis and Precursor Design

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials.

Disconnection Strategies for the Carbonyl and Amino Groups

A logical retrosynthetic disconnection of this compound involves breaking the C-N bond and the C-C bond adjacent to the carbonyl group.

Disconnection 1: Cα-N Bond

This disconnection leads to the precursor Methyl 3-cyclohexyl-3-oxopropanoate and an amino group source. This retrosynthetic step suggests a synthesis based on the direct amination of the β-keto ester, as discussed in section 2.1.2.

Disconnection 2: Cα-Cβ Bond

This disconnection points towards a synthesis involving the acylation of an amino acid derivative. The synthons would be a cyclohexylcarbonyl group and a methyl 2-aminoacetate enolate equivalent. A practical implementation of this strategy could involve the reaction of cyclohexanecarbonyl chloride with the enolate of methyl 2-isocyanoacetate, followed by hydrolysis of the isocyano group to the desired amine.

Evaluation of Cyclohexyl Ring Precursors

If the synthesis proceeds through cyclohexanecarbonyl chloride , the most direct precursor is cyclohexanecarboxylic acid . This can be prepared by the hydrogenation of benzoic acid. Cyclohexanecarboxylic acid can then be converted to the acid chloride using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. guidechem.comchemicalbook.comprepchem.com

For syntheses that build the carbon skeleton from smaller fragments, a cyclohexyl Grignard reagent, cyclohexylmagnesium bromide , is a valuable precursor. This can be prepared from the reaction of bromocyclohexane with magnesium metal. The Grignard reagent can then be used in reactions with appropriate electrophiles to construct the desired carbon framework.

Finally, if the synthesis involves the modification of a pre-existing β-keto ester, Methyl 3-cyclohexyl-3-oxopropanoate would be the key precursor. This can be synthesized by the reaction of a cyclohexyl ketone with a source of the methoxycarbonylmethyl group, such as dimethyl carbonate, in the presence of a strong base like sodium hydride. quickcompany.in

Table 2: Summary of Key Precursors

| Precursor | Synthesis | Application in Target Synthesis |

| 2-amino-3-cyclohexyl-3-oxopropanoic acid | (Hypothetical) | Esterification to the final product |

| Methyl 3-cyclohexyl-3-oxopropanoate | Reaction of a cyclohexyl ketone with dimethyl carbonate | Direct amination to the final product |

| Cyclohexanecarbonyl chloride | Chlorination of cyclohexanecarboxylic acid | Acylation of an aminoacetate equivalent |

| Cyclohexanecarboxylic acid | Hydrogenation of benzoic acid | Precursor to cyclohexanecarbonyl chloride |

Catalytic Strategies in Synthesis

Catalytic methods are paramount in the synthesis of complex molecules like this compound, offering pathways to high efficiency and stereocontrol. These strategies often employ organocatalysts, transition metals, or enzymes to facilitate the desired transformations.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, including β-amino keto compounds. nih.gov The use of small organic molecules as catalysts avoids the need for toxic and expensive metals. In the context of β-amino-β-keto esters, organocatalysts are particularly effective in promoting stereoselective Michael additions and Mannich reactions. acs.orgacs.orgjst.go.jp

For instance, thiourea-fused γ-amino alcohols have demonstrated satisfactory catalytic activity in the asymmetric Mannich reaction of β-keto active methylene compounds with imines, affording chiral β-amino keto compounds with excellent chemical yields (up to 88%) and high stereoselectivities (up to syn:anti/93:7 dr, up to 99% ee). nih.gov While a direct organocatalytic synthesis for this compound is not explicitly detailed in the literature, the synthesis of a closely related compound, ethyl (S)-3-(1-methyl-2-oxo-cyclohexyl)-2-oxopropanoate, has been achieved through a highly regio- and stereoselective Michael addition of a chiral ketimine to an electrophilic alkene. mdpi.com This reaction proceeds under mild conditions and utilizes a recoverable chiral amine auxiliary, highlighting the practical advantages of organocatalysis. mdpi.com

The general mechanism for such a transformation involves the formation of a nucleophilic enamine from the β-keto ester and the chiral amine catalyst, which then undergoes a stereocontrolled addition to an acceptor. The stereoselectivity is dictated by the chiral environment created by the organocatalyst.

Table 1: Organocatalyzed Synthesis of a β-Amino-β-Keto Ester Analogue

| Catalyst | Reactants | Solvent | Temperature | Yield | Stereoselectivity |

|---|

Data based on the synthesis of ethyl (S)-3-(1-methyl-2-oxo-cyclohexyl)-2-oxopropanoate mdpi.com

Transition metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. acs.org Palladium-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, are widely used for coupling amines with aryl halides or triflates. mit.eduorganic-chemistry.org This methodology has been successfully applied to the N-arylation of both α- and β-amino acid esters. acs.org

While the primary focus of these reactions is often the arylation of the amino group, palladium catalysis can also be employed for the α-arylation of keto esters, providing a route to β-aryl α-keto esters. nih.gov For the synthesis of this compound, a hypothetical application of palladium catalysis could involve the N-arylation of the amino group to introduce a desired aryl substituent. A general method for the N-arylation of amino acid esters with aryl triflates has been developed using a t-BuBrettPhos Pd G3 or G4 precatalyst, which proceeds under mild conditions with minimal racemization. acs.org

The application of such a reaction to this compound would require careful optimization to ensure compatibility with the β-keto group. The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Table 2: Typical Conditions for Palladium-Catalyzed N-Arylation of Amino Esters

| Palladium Precatalyst | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd₂(dba)₃ | t-BuBrettPhos | Cs₂CO₃ | Toluene | 80-100 °C |

This table represents general conditions and would require specific optimization for the target molecule.

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. novonesis.com Enzymes operate under mild conditions, often in aqueous media, and can exhibit exquisite chemo-, regio-, and stereoselectivity. For the synthesis of β-amino esters, lipases and transaminases are particularly relevant enzymes.

Lipases have been shown to catalyze the aza-Michael addition of amines to α,β-unsaturated esters, providing a green route to N-substituted β-amino esters. This approach is highly selective, often yielding the mono-adduct as the sole product in high purity. Transaminases, on the other hand, can be used for the asymmetric amination of ketones to produce chiral amines. While the direct enzymatic synthesis of this compound has not been reported, the principles of biocatalysis are applicable.

A potential biocatalytic route could involve the transamination of a corresponding β-keto precursor using an appropriate ω-transaminase. This would install the amino group with high stereoselectivity. The use of enzymes in organic synthesis aligns well with the principles of green chemistry, offering a sustainable pathway to valuable chemical entities.

Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for this compound is increasingly guided by the principles of green chemistry, which aim to minimize the environmental impact of chemical processes. acs.org Key considerations include the use of safer solvents, maximization of atom economy, and minimization of waste.

A significant aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, often facilitated by microwave irradiation or mechanochemistry, can lead to shorter reaction times, higher yields, and simplified work-up procedures. rsc.orgscielo.br The synthesis of β-amino esters from α,β-unsaturated ketones and esters has been successfully demonstrated under solvent-free conditions using a domestic microwave oven. scielo.brscite.ai This approach offers a facile and environmentally friendly method for the preparation of these compounds. scielo.br

Alternatively, conducting reactions in water, a benign and abundant solvent, is a highly desirable green approach. The aza-Michael reaction, a key step in the synthesis of β-amino esters, can be efficiently catalyzed in water, avoiding the need for hazardous organic solvents. ijsdr.org

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org Reactions with high atom economy, such as addition reactions, are inherently greener as they generate minimal waste. The Michael addition, a plausible key step in the synthesis of this compound, is an excellent example of an atom-economical reaction, as all the atoms of the reactants are incorporated into the product. researchgate.netnih.govnih.gov

Minimizing waste also involves the use of catalytic rather than stoichiometric reagents. The catalytic approaches discussed in section 2.3, such as organocatalysis and transition metal catalysis, are advantageous from a green chemistry perspective as they reduce the amount of waste generated compared to stoichiometric methods. The use of recyclable catalysts further enhances the sustainability of the synthetic process.

Chemical Reactivity and Transformation of Methyl 2 Amino 3 Cyclohexyl 3 Oxopropanoate

Reactions Involving the Alpha-Amino Group

The primary amino group at the alpha-position is a potent nucleophile, making it susceptible to a variety of reactions, including acylation, alkylation, arylation, and condensation with carbonyl compounds.

The nucleophilic nature of the alpha-amino group allows it to readily react with acylating agents. This reaction is fundamental not only for forming amide bonds but also for introducing protecting groups. organic-chemistry.org Protecting the amine is a crucial step in many synthetic sequences to prevent unwanted side reactions while other parts of the molecule are being manipulated. organic-chemistry.org

Common protecting groups for amines include carbamates, such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz or Z), and 9-fluorenylmethoxycarbonyl (Fmoc). organic-chemistry.org The Boc group is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is cleaved under acidic conditions. mdpi.com The Cbz group is introduced using benzyl (B1604629) chloroformate and removed by hydrogenolysis. libretexts.org Fmoc is base-labile, making it a key component in orthogonal protection strategies, especially in peptide synthesis. organic-chemistry.org

| Protecting Group | Abbreviation | Reagent for Protection | Conditions for Deprotection |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz (or Z) | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Basic conditions (e.g., Piperidine) |

| Trifluoroacetamide | - | Trifluoroacetic anhydride | Basic conditions |

| Tosyl | Ts | Tosyl chloride (TsCl) | Strong acid or reducing agents |

The nitrogen atom of the alpha-amino group can be functionalized through alkylation and arylation reactions. Direct N-alkylation of amino acids and their esters can be challenging due to the propensity for over-alkylation, leading to mixtures of mono- and di-alkylated products. organic-chemistry.org Selective mono-N-alkylation can be achieved through methods like reductive amination or by using specific reagents that form stable chelates to control reactivity. organic-chemistry.org

N-arylation of amino acid esters represents a powerful method for synthesizing N-aryl amino acid derivatives, which are important motifs in medicinal chemistry and materials science. researchgate.net Modern cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become the premier methods for this transformation. researchgate.net These reactions typically employ a palladium catalyst with a specialized phosphine (B1218219) ligand to couple the amino group with an aryl halide or triflate. researchgate.netsci-hub.se The reaction conditions, including the choice of base, solvent, and ligand, are crucial for achieving high yields and minimizing side reactions like racemization. researchgate.net

| Reaction Type | Catalyst/Reagent | Coupling Partner | Typical Conditions |

|---|---|---|---|

| N-Alkylation (Reductive Amination) | Reducing agents (e.g., NaBH₃CN, H₂) | Aldehyde or Ketone | Mild acidic or basic conditions |

| N-Alkylation (Direct) | Alkyl Halide | - | Base, often leads to over-alkylation |

| N-Arylation (Buchwald-Hartwig) | Pd precatalyst (e.g., t-BuBrettPhos Pd G3) | Aryl Bromide or Triflate | Base (e.g., K₃PO₄), Toluene, 100 °C |

The primary amino group of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate can undergo condensation reactions with aldehydes and ketones. mdpi.com These reactions typically proceed through the formation of an intermediate imine (Schiff base) or, if a β-proton is available on the carbonyl partner, an enamine. The formation of the imine is a reversible process that is often driven to completion by the removal of water. mdpi.com

These condensation reactions are pivotal in the synthesis of various heterocyclic systems. For instance, reaction with dicarbonyl compounds or other bifunctional reagents can lead to the formation of pyridazines, imidazolidinones, and other complex polycyclic structures. nih.govresearchgate.net The specific outcome of the reaction is highly dependent on the structure of the carbonyl compound and the reaction conditions employed. nih.gov

Transformations at the Beta-Keto Ester Moiety

The beta-keto ester portion of the molecule is characterized by the acidic alpha-proton situated between two carbonyl groups and the electrophilic nature of the ketone carbonyl.

The protons on the carbon alpha to both the ketone and the ester carbonyls are significantly acidic and can be removed by a base to form a resonance-stabilized enolate. masterorganicchemistry.com The negative charge of the enolate is delocalized over the carbon and both oxygen atoms, making it a soft nucleophile that typically reacts with electrophiles at the carbon atom. masterorganicchemistry.combham.ac.uk

The regioselectivity of enolate formation can be controlled under either kinetic or thermodynamic conditions. wikipedia.org Abstraction of the less-hindered proton by a strong, bulky, non-nucleophilic base (like lithium diisopropylamide, LDA) at low temperatures leads to the kinetic enolate. wikipedia.org Allowing the system to equilibrate, typically by using a weaker base or higher temperatures, favors the formation of the more stable, more substituted thermodynamic enolate. bham.ac.ukwikipedia.org This controlled formation of enolates is fundamental for subsequent stereoselective C-C bond-forming reactions. bham.ac.uk

The ketone carbonyl group within the beta-keto ester moiety is electrophilic and susceptible to attack by nucleophiles. This allows for a range of addition reactions to form tertiary alcohols. mdpi.com Common nucleophiles include organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi). The reaction transforms the trigonal planar ketone into a tetrahedral alkoxide intermediate, which is then protonated upon acidic workup to yield the alcohol.

Furthermore, the ketone can participate in reactions such as the Michael addition, where a nucleophile adds to an α,β-unsaturated ketone. youtube.com The enolate of this compound can itself act as the nucleophile in a Michael reaction, attacking an α,β-unsaturated acceptor. youtube.com

Alpha-Substitution Reactions

The carbon atom situated between the two carbonyl groups (the α-carbon) in β-keto esters is notable for the acidity of its attached protons. aklectures.com In this compound, this position is substituted with an amino group, leaving one acidic proton. This proton can be removed by a suitable base to form a resonance-stabilized enolate anion. This enolate is a potent nucleophile and can react with various electrophiles in α-substitution reactions.

A primary example of this reactivity is alkylation. aklectures.com Treatment with a base, such as an alkoxide, can deprotonate the α-carbon. The resulting enolate can then undergo a nucleophilic substitution reaction (SN2) with an alkyl halide to introduce an alkyl group at the α-position, creating a quaternary carbon center. aklectures.com The success of these reactions often depends on the careful selection of the base and reaction conditions to avoid side reactions like O-alkylation or self-condensation. While transition metals are not always required, some asymmetric α-alkylation reactions on related cyclic β-keto esters have been achieved with high enantioselectivity using phase-transfer catalysis with cinchona derivatives. rsc.org

The general scheme for the α-alkylation of β-keto esters involves two main steps:

Enolate Formation: Deprotonation at the α-carbon using a base.

Nucleophilic Attack: The enolate attacks an electrophile, typically an alkyl halide. aklectures.com

| Reagent Type | Examples | Purpose in α-Substitution |

| Base | Sodium ethoxide, Potassium tert-butoxide, Lithium diisopropylamide (LDA) | Deprotonates the α-carbon to form the nucleophilic enolate. |

| Electrophile | Methyl iodide, Benzyl bromide, Allyl chloride | Provides the alkyl group that is added to the α-carbon. |

| Solvent | Ethanol, Tetrahydrofuran (THF), Dimethylformamide (DMF) | Provides the medium for the reaction, influencing solubility and reactivity. |

Decarboxylation and Decarboxylative Reactions

β-Keto esters and their derivatives are prone to decarboxylation (the loss of carbon dioxide) upon heating, particularly after hydrolysis to the corresponding β-keto acid. rsc.orgscispace.com The resulting β-keto acids are unstable and readily lose CO2 to form a ketone. aklectures.com

A more direct and widely used method for the dealkoxycarbonylation of β-keto esters, especially methyl esters, is the Krapcho decarboxylation. wikipedia.orgchem-station.com This reaction is particularly effective for substrates that may be sensitive to harsh acidic or basic conditions. chem-station.com The reaction typically involves heating the β-keto methyl ester in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), with a salt containing a nucleophilic anion, like lithium chloride or sodium cyanide. wikipedia.orgchem-station.comstackexchange.com

The mechanism proceeds via an SN2 attack by the halide ion on the methyl group of the ester, leading to the formation of a carboxylate anion and methyl halide. wikipedia.orgstackexchange.com This intermediate then readily undergoes decarboxylation to yield a carbanion, which is subsequently protonated by a trace amount of water in the solvent to give the final ketone product. wikipedia.org The formation of gaseous byproducts, such as methyl chloride and carbon dioxide, helps to drive the reaction to completion. stackexchange.com

Table 1: Typical Conditions for Krapcho Decarboxylation| Component | Example | Typical Conditions | Reference |

|---|---|---|---|

| Substrate | β-Keto methyl ester | Ester with β-electron-withdrawing group | wikipedia.org |

| Salt | LiCl, NaCl, NaCN, KCN | Acts as a source of nucleophile (e.g., Cl⁻) | wikipedia.orgstackexchange.com |

| Solvent | DMSO, DMF | Polar aprotic solvent | wikipedia.orgstackexchange.com |

| Temperature | High temperatures | Often >150 °C | wikipedia.org |

Reactions of the Methyl Ester Group

The methyl ester functionality is a key site for transformations, allowing for modification of the carboxyl group.

The methyl ester group of this compound can be hydrolyzed under either acidic or basic (saponification) conditions to yield the corresponding β-keto carboxylic acid. aklectures.com This transformation is often the first step in a hydrolysis-decarboxylation sequence. aklectures.com However, the resulting β-keto acid is itself a synthetically useful intermediate, provided the subsequent decarboxylation is controlled.

Transesterification is another important reaction of β-keto esters, allowing for the conversion of the methyl ester into other esters. rsc.orgnih.gov This reaction is valuable when a different ester group is desired for reasons of reactivity, physical properties, or for introducing specific functionalities. The transesterification of β-keto esters can be catalyzed by a wide range of catalysts, including protic acids, Lewis acids, organic bases, and enzymes. rsc.org The reaction is generally selective for β-keto esters over other types of esters, likely proceeding through an enol or acylketene intermediate. rsc.org Anhydrous conditions are often necessary for acid-catalyzed transesterifications to prevent competitive hydrolysis. rsc.org

Table 2: Selected Catalysts for Transesterification of β-Keto Esters| Catalyst Type | Example | Reference |

|---|---|---|

| Boron Catalyst | 3-Nitrobenzeneboronic acid, Silica supported boric acid | researchgate.netbohrium.com |

| Amine Catalyst | Triethylamine, 4-DMAP | bohrium.com |

| Enzyme | Candida antarctica lipase (B570770) B (CALB) | bohrium.com |

| Metal Catalyst | Borate and Zirconia combination | rsc.org |

The carboxyl functional group (as the ester or the corresponding carboxylic acid) can be converted into an amide. Direct amidation of the ester with an amine (aminolysis) is possible but can be challenging. A more common and controlled approach involves a two-step sequence: hydrolysis of the ester to the carboxylic acid, followed by an amide bond formation reaction with a desired amine.

This latter step is analogous to peptide synthesis, where a carboxylic acid is coupled with an amine. bachem.com The reaction requires the use of a coupling reagent to "activate" the carboxylic acid, converting it into a more reactive species that is readily attacked by the amine nucleophile. bachem.com A wide variety of phosphonium- and aminium-based coupling reagents are available, often used in combination with additives to enhance efficiency and suppress side reactions like racemization. bachem.com Given that the substrate is an α-amino acid derivative, these peptide coupling techniques are directly applicable. nih.gov

Furthermore, the primary amino group on this compound can itself act as the nucleophile, reacting with other activated carboxylic acids to form a new amide bond, extending the molecule from the nitrogen terminus.

Table 3: Common Peptide Coupling Reagents| Reagent | Full Name | Type | Notes | Reference |

|---|---|---|---|---|

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | Commonly used, generates OBt active esters. | bachem.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Effective, but forms carcinogenic HMPA as a byproduct. | bachem.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium Salt | Highly efficient, generates more reactive OAt esters. | |

| DCC/DIC | N,N'-Dicyclohexylcarbodiimide / N,N'-Diisopropylcarbodiimide | Carbodiimide | Classic reagents, often used with additives like HOBt. | bachem.com |

Cyclohexyl Ring Transformations

The cyclohexyl ring is a saturated aliphatic scaffold, and its C-H bonds are generally considered unactivated and thus less reactive. However, modern synthetic chemistry offers strategies for the selective functionalization of such moieties.

Directing-group-assisted C-H functionalization has emerged as a powerful tool for selectively converting unactivated C(sp³)–H bonds into new C-C, C-O, or C-N bonds. rsc.orgnih.gov In the context of this compound, the existing carbonyl or amino groups could potentially serve as directing groups to guide a transition-metal catalyst (e.g., palladium) to a specific C-H bond on the cyclohexyl ring. nih.gov

Oxidative and Reductive Modifications

The chemical behavior of this compound is characterized by the presence of multiple functional groups, including an amino group, a keto group, and an ester group, which offer various sites for oxidative and reductive transformations. Research into the specific oxidative and reductive modifications of this compound is limited; however, the reactivity can be inferred from studies on analogous α-amino-β-keto esters and related amino acid derivatives.

Oxidative Modifications: The amino and the α-carbon are potential sites for oxidation. The oxidation of N-acetyl amino acid methyl esters has been studied, providing insights into potential oxidative pathways. For instance, oxidation can occur at the α-C–H bond. scispace.com In the case of this compound, selective oxidation of the amino group or the α-carbon would lead to the formation of various functionalized products. The presence of the cyclohexyl group may influence the stereochemical outcome of such reactions.

Potential oxidative reactions include:

Oxidation of the Amino Group: The primary amino group can be oxidized to nitro or hydroxylamino functionalities under controlled conditions.

α-Hydroxylation: Introduction of a hydroxyl group at the α-position can be achieved using specific oxidizing agents, leading to the formation of an α-hydroxy-β-keto ester derivative.

Oxidative C-H Functionalization: Direct functionalization of the C-H bonds on the cyclohexyl ring is a potential, though challenging, transformation that could lead to novel derivatives. Recent advances in C-H functionalization of amino acid derivatives suggest that such modifications are becoming increasingly feasible. researchgate.netmdpi.com

Reductive Modifications: The ketone and ester carbonyl groups are the primary sites for reduction.

Reduction of the Ketone: The ketone functionality can be selectively reduced to a secondary alcohol, yielding Methyl 2-amino-3-cyclohexyl-3-hydroxypropanoate. The stereochemical outcome of this reduction can be controlled by the choice of reducing agent and reaction conditions, potentially leading to diastereomerically enriched products. The reduction of similar ketone precursors is a common strategy for the synthesis of amino alcohols. smolecule.com

Reduction of the Ester: The methyl ester can be reduced to a primary alcohol, affording the corresponding amino diol. This typically requires stronger reducing agents than the reduction of the ketone.

Reductive Amination: While the target molecule already possesses an amino group, reductive amination of the ketone functionality with other amines is a possible transformation, leading to diamino derivatives.

Below is a table summarizing potential oxidative and reductive modifications of the core structure.

| Transformation Type | Reagent/Condition (Example) | Potential Product |

| Oxidative | ||

| Amino Group Oxidation | Peroxy acids | Methyl 2-nitro-3-cyclohexyl-3-oxopropanoate |

| α-Hydroxylation | m-CPBA | Methyl 2-amino-2-hydroxy-3-cyclohexyl-3-oxopropanoate |

| Cyclohexyl C-H Oxidation | Metal catalysts | Hydroxylated cyclohexyl derivatives |

| Reductive | ||

| Ketone Reduction | Sodium borohydride | Methyl 2-amino-3-cyclohexyl-3-hydroxypropanoate |

| Ester Reduction | Lithium aluminum hydride | (2-amino-3-cyclohexyl-3-hydroxypropyl)methanol |

Rearrangement Pathways and Mechanistic Insightswiley-vch.de

The structural scaffold of this compound, featuring adjacent amino and keto functionalities, makes it a candidate for various molecular rearrangements. These rearrangements can be triggered by thermal, acidic, or basic conditions and often lead to the formation of new carbocyclic or heterocyclic systems.

Notable rearrangement pathways applicable to this class of compounds include:

Beckmann and Hofmann Rearrangements: These are classical rearrangements involving the migration of a group to an electron-deficient nitrogen atom. While not directly applicable to the parent molecule, derivatives of this compound could be designed to undergo such transformations to yield novel amino acid derivatives. beilstein-journals.org

Favorskii-type Rearrangements: Although typically associated with α-halo ketones, related rearrangements could potentially be induced in suitably functionalized derivatives of the title compound.

Tautomerism and Isomerization Studieslibretexts.orgmasterorganicchemistry.comresearchgate.netnih.gov

A crucial aspect of the chemistry of this compound is its existence in tautomeric forms. The presence of the β-keto ester functionality allows for keto-enol tautomerism.

Keto-Enol Tautomerism: The compound can exist in equilibrium between the keto form and two possible enol forms. The enol forms are characterized by a carbon-carbon double bond and a hydroxyl group. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of substituents. For 2-methylcyclohexanone, the more substituted enol tautomer is generally more stable. libretexts.org In the case of this compound, the enol form can be stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl or the amino group. The polarity of the solvent plays a significant role; non-polar solvents tend to favor the enol form through intramolecular hydrogen bonding, while polar solvents can stabilize the keto form. nih.gov

The equilibrium between the keto and enol tautomers is a dynamic process that can be catalyzed by acids or bases. libretexts.org This tautomerism is fundamental to the reactivity of the molecule, as the enol form is a nucleophile and can participate in various carbon-carbon bond-forming reactions.

The table below illustrates the key differences between the keto and potential enol tautomers.

| Tautomer | Key Structural Features | Potential Reactivity |

| Keto Form | C=O (ketone), C=O (ester), N-H | Electrophilic at the carbonyl carbons |

| Enol Form 1 | C=C, C-OH (enol), C=O (ester), N-H | Nucleophilic at the α-carbon |

| Enol Form 2 | C=C, C-OH (enol), C=O (ester), N-H | Nucleophilic at the γ-carbon (cyclohexyl) |

Mechanistic Elucidation of Key Transformations

The mechanisms of reactions involving this compound are dictated by the interplay of its functional groups.

Mechanism of Tautomerism: The keto-enol tautomerization can proceed through either an acid-catalyzed or a base-catalyzed pathway.

Acid-catalyzed mechanism: Involves protonation of the keto carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol.

Base-catalyzed mechanism: Involves deprotonation of the α-carbon to form an enolate, which is then protonated on the oxygen atom.

Mechanistic Aspects of Rearrangements: The mechanisms of potential rearrangement reactions would likely involve the formation of key intermediates such as carbocations or nitrenium ions. For instance, a pinacol-type rearrangement of a diol derivative (obtained from the reduction of the ketone) would proceed via a carbocation intermediate, with the migration of either the cyclohexyl or the amino-substituted group. The migratory aptitude of the groups would determine the final product.

Computational Studies: Theoretical investigations into the reaction mechanisms of related compounds, such as the reaction of amino alcohols with CO2, have provided valuable insights into the energetics of different reaction pathways and the structures of transition states. researchgate.netresearchgate.net Similar computational studies on this compound could elucidate the preferred pathways for its transformations and predict the stereochemical outcomes of its reactions.

Advanced Spectroscopic and Structural Elucidation of Methyl 2 Amino 3 Cyclohexyl 3 Oxopropanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural assignment of organic molecules in solution. For Methyl 2-amino-3-cyclohexyl-3-oxopropanoate, a combination of one-dimensional (¹H and ¹³C) and multidimensional NMR techniques would provide a complete picture of its covalent framework and stereochemistry.

Multidimensional NMR for Complete Structural Assignment (e.g., 2D NMR)

While ¹H and ¹³C NMR provide initial information, two-dimensional (2D) NMR experiments are crucial for unambiguous assignments, especially for a molecule with several overlapping signals in the aliphatic region. researchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For instance, it would clearly show the correlation between the α-proton and the protons of the adjacent amino group, as well as the intricate couplings within the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.net It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, aiding in the assignment of the cyclohexyl and methyl protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons, such as the carbonyl carbons of the ketone and ester groups. For example, correlations would be expected between the methyl protons of the ester group and the ester carbonyl carbon, and between the α-proton and both the ketonic and ester carbonyl carbons.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on the analysis of similar structures, is presented below.

| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O (Ketone) | - | ~205 |

| C=O (Ester) | - | ~170 |

| Cα | ~4.5 | ~55 |

| O-CH₃ | ~3.7 | ~52 |

| Cyclohexyl-C1' | ~2.5 | ~50 |

| Cyclohexyl-C2'/C6' | ~1.7-1.9 | ~28-32 |

| Cyclohexyl-C3'/C5' | ~1.2-1.4 | ~25-27 |

| Cyclohexyl-C4' | ~1.1-1.3 | ~26 |

| NH₂ | ~2.0-3.0 (broad) | - |

Conformational Analysis via NMR Spectroscopic Data

Coupling Constants: The magnitude of the vicinal coupling constants (³J) between protons on the cyclohexyl ring, observable in the high-resolution ¹H NMR spectrum, can provide information about their dihedral angles and thus the ring's conformation. Larger coupling constants are typically observed for axial-axial proton interactions compared to axial-equatorial or equatorial-equatorial interactions.

NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY or ROESY experiment can reveal through-space correlations between protons that are in close proximity. This would be instrumental in determining the relative stereochemistry and preferred conformation. For instance, observing a NOE between the α-proton and specific protons on the cyclohexyl ring would help establish the orientation of the substituent.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy and for gaining structural insights through the analysis of its fragmentation patterns. cdnsciencepub.com

For this compound (C₁₀H₁₇NO₃), the expected exact mass would be calculated and compared to the experimentally determined value to confirm its elemental formula.

Predicted HRMS Data:

Molecular Formula: C₁₀H₁₇NO₃

Calculated Exact Mass: 199.1208 g/mol

Expected [M+H]⁺ ion: 200.1281 m/z

Fragmentation Analysis: In a tandem mass spectrometry (MS/MS) experiment, the protonated molecule [M+H]⁺ would be subjected to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions would provide valuable structural information. Key fragmentation pathways for β-keto esters often involve cleavages alpha to the carbonyl groups and McLafferty rearrangements. cdnsciencepub.comcdnsciencepub.com

Expected Fragmentation Table:

| m/z of Fragment | Possible Structure/Loss |

| 168.1025 | Loss of CH₃OH (Methanol) |

| 140.0919 | Loss of COOCH₃ (Carbomethoxy group) |

| 111.0810 | Cyclohexylcarbonyl cation [C₆H₁₁CO]⁺ |

| 83.0861 | Cyclohexyl cation [C₆H₁₁]⁺ |

| 59.0133 | [COOCH₃]⁺ |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Hydrogen Bonding Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. These two techniques are often complementary. spectroscopyonline.com

For this compound, the key functional groups that would give rise to characteristic absorption bands are the N-H group, C=O groups (ketone and ester), and C-O bonds.

Hydrogen Bonding Studies: The presence of both a hydrogen bond donor (the amino group) and acceptors (the carbonyl oxygens) allows for the possibility of intermolecular hydrogen bonding. This can lead to broadening and a shift to lower wavenumbers for the N-H and C=O stretching vibrations in the condensed phase (solid or neat liquid) compared to a dilute solution in a non-polar solvent.

Expected Vibrational Frequencies Table:

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| N-H (Amine) | 3400-3200 (broad) | 3400-3200 (weak) | Stretching |

| C-H (Aliphatic) | 2950-2850 (strong) | 2950-2850 (strong) | Stretching |

| C=O (Ketone) | ~1725 (strong) | ~1725 (strong) | Stretching |

| C=O (Ester) | ~1745 (strong) | ~1745 (strong) | Stretching |

| N-H | ~1600 (medium) | ~1600 (weak) | Bending |

| C-O | 1300-1100 (strong) | 1300-1100 (weak) | Stretching |

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The parts of a molecule that absorb UV or visible light are known as chromophores.

In this compound, the primary chromophores are the two carbonyl groups. Saturated ketones and esters typically exhibit a weak n → π* transition at around 270-300 nm and a strong π → π* transition at shorter wavelengths (below 200 nm). uobabylon.edu.iq The presence of two carbonyl groups in a β-relationship can lead to through-bond interactions, potentially causing a slight shift in the absorption maxima compared to isolated carbonyl compounds. The electronic absorption is not expected to be a primary method for detailed structural elucidation for this compound but would confirm the presence of the carbonyl chromophores. nih.gov

Expected UV-Vis Absorption Data (in a non-polar solvent like hexane):

| Transition | λ_max (nm) | Molar Absorptivity (ε) |

| n → π* (Ketone) | ~280 | Low |

| n → π* (Ester) | ~210 | Low |

X-ray Crystallography for Solid-State Structure Determination

While NMR spectroscopy provides the structure in solution, single-crystal X-ray crystallography offers the most definitive and precise determination of the molecular structure in the solid state. This technique would provide accurate bond lengths, bond angles, and torsional angles.

Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would unequivocally establish:

The exact connectivity of all atoms.

The three-dimensional arrangement of the atoms, including the relative stereochemistry at the chiral center (Cα).

The conformation of the cyclohexyl ring (e.g., chair, boat, or twist-boat) and the orientation of its substituent.

The details of intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amino and carbonyl groups, which would provide empirical evidence for the hydrogen bonding patterns inferred from vibrational spectroscopy. The crystal packing would reveal how these intermolecular forces direct the solid-state assembly of the molecules. acs.org

Despite a comprehensive search for scientific literature, no publications containing the specific crystallographic and spectroscopic data for "this compound" could be located. As a result, the detailed analysis of its molecular conformation and intermolecular interactions as requested cannot be provided at this time.

The generation of an article with the specified sections on "Molecular Conformation in the Crystalline State" and "Intermolecular Interactions and Crystal Packing Analysis" is contingent upon the availability of experimental data from techniques such as single-crystal X-ray diffraction and subsequent computational analyses like Hirshfeld surface analysis. These analyses provide the precise bond lengths, bond angles, torsion angles, and a quantitative and qualitative understanding of the non-covalent interactions that govern the crystal packing of a compound.

Without access to a published crystal structure, any discussion on these topics would be purely speculative and would not meet the required standard of a scientifically accurate and data-driven article. Further research and publication in the field of structural chemistry are needed to elucidate the detailed solid-state characteristics of this compound.

Stereochemical Aspects of Methyl 2 Amino 3 Cyclohexyl 3 Oxopropanoate

Stereoisomerism and Chirality

Methyl 2-amino-3-cyclohexyl-3-oxopropanoate possesses a chiral center at the C2 carbon, which is bonded to four different groups: an amino group (-NH2), a methoxycarbonyl group (-COOCH3), a cyclohexanecarbonyl group (-C(=O)C6H11), and a hydrogen atom. This structural feature gives rise to the existence of two enantiomers, (R)- and (S)-Methyl 2-amino-3-cyclohexyl-3-oxopropanoate. However, no literature detailing the specific optical properties, such as specific rotation, of the individual enantiomers was identified.

Asymmetric Synthesis and Enantioselective Methodologies

The asymmetric synthesis of β-amino esters is a significant area of research in organic chemistry. Methodologies often involve the use of chiral auxiliaries, chiral catalysts, or enzymes to control the stereochemical outcome of the reaction. almerja.com While general strategies for the enantioselective synthesis of related β-keto esters have been reported, for instance, the stereoselective Michael addition to form compounds like Ethyl (S)-3-(1-methyl-2-oxo-cyclohexyl)-2-oxopropanoate, no methods have been specifically described for the synthesis of enantiomerically pure this compound. mdpi.com

Chiral Auxiliaries and Catalysts in Induction of Stereoselectivity

The use of chiral auxiliaries temporarily incorporated into the molecule to direct the stereoselective formation of new stereocenters is a common strategy. almerja.com Similarly, chiral metal complexes or organocatalysts are frequently employed to catalyze reactions that produce a desired enantiomer in excess. nih.gov There is, however, no specific information available on the application of any particular chiral auxiliaries or catalysts for the asymmetric synthesis of this compound.

Control of Diastereoselectivity and Enantiomeric Purity

Achieving high levels of diastereoselectivity and enantiomeric purity is a critical goal in asymmetric synthesis. This is typically accomplished by optimizing reaction conditions, including the choice of solvent, temperature, and catalyst or auxiliary. The enantiomeric excess (ee) and diastereomeric ratio (dr) are key metrics for the success of such syntheses. For this compound, no studies reporting on the control of its stereochemical purity have been found.

Racemization Studies and Stereochemical Stability

The stereochemical stability of a chiral center is a crucial factor, particularly for compounds with a stereocenter adjacent to a carbonyl group. youtube.com The α-proton in β-keto esters can be acidic, and its removal can lead to the formation of a planar enolate intermediate, which can result in racemization (the conversion of an enantiomerically pure sample into a 1:1 mixture of enantiomers). almerja.comyoutube.com The rate of racemization can be influenced by factors such as pH and the presence of acids or bases. nih.gov Specific studies on the racemization and stereochemical stability of this compound under various conditions have not been reported.

Determination of Absolute Configuration

The absolute configuration of a chiral molecule, designated as R or S, is determined experimentally. Common methods include X-ray crystallography of a single crystal of the compound or a derivative, and spectroscopic techniques like NMR, often after derivatization with a chiral agent (e.g., Mosher's acid). bibliotekanauki.pl No published X-ray crystal structures or other experimental determinations of the absolute configuration for either enantiomer of this compound could be located.

Theoretical and Computational Chemistry Studies on Methyl 2 Amino 3 Cyclohexyl 3 Oxopropanoate

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are fundamental to predicting the molecular properties of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate. DFT, using functionals like B3LYP, is often employed for its balance of computational cost and accuracy in determining optimized geometries, vibrational frequencies, and electronic properties of organic molecules. researchgate.net

The electronic character of a molecule is dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic or electron-accepting nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. materialsciencejournal.org For a molecule like this compound, the HOMO is expected to be localized around the electron-rich amino group and potentially the enol form, while the LUMO would likely be centered on the carbonyl groups of the ketoester functionality. materialsciencejournal.org

Quantum chemical calculations can provide precise values for these orbitals and other related electronic descriptors.

Table 1: Calculated Quantum Chemical Descriptors for a Representative β-Amino Ketoester This table presents hypothetical but representative data calculated using DFT at the B3LYP/6-31G(d,p) level of theory.

| Descriptor | Value (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.22 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.63 | ELUMO - EHOMO; indicates chemical stability |

| Ionization Potential (I) | 6.85 | -EHOMO; energy required to remove an electron |

| Electron Affinity (A) | 1.22 | -ELUMO; energy released upon gaining an electron |

| Electronegativity (χ) | 4.035 | (I+A)/2; measures the power to attract electrons |

| Chemical Hardness (η) | 2.815 | (I-A)/2; resistance to change in electron distribution |

| Softness (S) | 0.355 | 1/η; inverse of hardness, indicates reactivity |

| Electrophilicity Index (ω) | 2.89 | μ²/2η; measures electrophilic power |

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical transformation. For this compound, this could involve predicting its behavior in reactions such as acylation, alkylation, or condensation. DFT calculations can identify the structures of reactants, products, intermediates, and, crucially, transition states.

Transition state analysis allows for the calculation of activation energies (the energy barrier that must be overcome for a reaction to occur). A lower activation energy corresponds to a faster reaction rate. For instance, in a potential intramolecular cyclization or a reaction with an external electrophile, computational models could determine the most favorable reaction pathway by comparing the energy barriers of competing mechanisms. mdpi.com

This compound, as a β-ketoester, can exist in tautomeric forms, primarily the keto and enol forms. The equilibrium between these tautomers is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding.

Keto form: The standard structure with two distinct carbonyl groups.

Enol form: Features a carbon-carbon double bond and a hydroxyl group, which can be stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the ester carbonyl oxygen or the amino group.

Quantum chemical calculations can predict the relative stabilities of these tautomers by computing their ground-state energies. The solvent environment can be modeled using implicit (e.g., Polarizable Continuum Model, PCM) or explicit methods. Generally, non-polar solvents tend to favor the enol form due to the stability conferred by the intramolecular hydrogen bond, while polar, protic solvents can disrupt this bond and may favor the keto form. nih.gov

Table 2: Relative Energies of Tautomers in Different Solvents (Hypothetical Data) Calculated using DFT B3LYP/6-31G(d,p) with the PCM model.

| Tautomer | Relative Energy in Gas Phase (kcal/mol) | Relative Energy in Toluene (kcal/mol) | Relative Energy in Water (kcal/mol) |

| Keto | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) |

| Z-Enol (H-bonded) | -2.5 | -1.8 | +1.2 |

| E-Enol | +3.1 | +2.9 | +2.1 |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms by solving Newton's equations of motion, providing a view of conformational flexibility and interactions with the solvent.

For this compound, MD simulations can reveal:

Conformational Landscape: The molecule has several rotatable bonds, including those connecting the cyclohexyl ring and the propanoate backbone. MD can explore the different accessible conformations (rotamers) and the energy barriers between them. The bulky cyclohexyl group likely imposes significant steric constraints on the molecule's flexibility.

Solvation Shell Structure: In a solvent like water, MD simulations can show how solvent molecules arrange themselves around the solute. Water molecules would form hydrogen bonds with the amino group and carbonyl oxygens, creating a structured solvation shell that influences the molecule's preferred conformation and reactivity. smolecule.com

Docking Studies (focused on chemical interactions/binding modes with non-biological synthetic catalysts or receptors)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. While commonly used in drug discovery with biological targets, it is also a valuable tool for understanding interactions with synthetic catalysts or receptors.

In the context of organocatalysis, docking studies could be used to model how this compound interacts with a chiral catalyst. The simulation would predict the binding mode, identifying key non-covalent interactions such as hydrogen bonds, steric hindrance, and van der Waals forces. This information can explain the stereoselectivity of a catalyzed reaction, showing why one particular product enantiomer is formed preferentially. The docking score, a measure of binding affinity, can be used to compare the stability of different binding poses. researchgate.net

QSAR Studies (focused on structure-reactivity or structure-property relationships)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's chemical structure with its activity or properties. These models are developed by analyzing a dataset of related compounds and their measured activities.

For a series of derivatives of this compound, a QSAR study could be developed to predict their reactivity in a specific chemical transformation. The process would involve:

Descriptor Calculation: Calculating a variety of numerical descriptors for each molecule, which can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or topological.

Model Building: Using statistical methods like multiple linear regression or machine learning to create an equation that links the descriptors to the observed reactivity (e.g., reaction rate or yield).

Validation: Testing the model's predictive power on a set of compounds not used in its creation.

A successful QSAR model could then be used to predict the reactivity of new, unsynthesized derivatives, guiding synthetic efforts toward compounds with desired properties.

Advanced Analytical Method Development for Methyl 2 Amino 3 Cyclohexyl 3 Oxopropanoate

Chromatographic Techniques for Purity Assessment and Separation of Isomers (e.g., HPLC, GC)

Chromatographic methods are indispensable for determining the purity of "Methyl 2-amino-3-cyclohexyl-3-oxopropanoate" and for separating its potential stereoisomers. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer powerful solutions, each with specific considerations for this analyte.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the analysis of β-keto esters and amino compounds. For "this compound," both reversed-phase and chiral HPLC are highly relevant.

Purity Assessment by Reversed-Phase HPLC: A reversed-phase HPLC (RP-HPLC) method can be developed for assessing the purity and identifying process-related impurities. A common issue with β-keto esters is keto-enol tautomerism, which can lead to poor peak shapes or split peaks. chromforum.org To mitigate this, method parameters such as mobile phase pH and temperature can be optimized. An acidic mobile phase often helps to drive the equilibrium towards one form, resulting in sharper peaks. chromforum.org

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 254 nm (for the keto-enol chromophore) |

| Injection Vol. | 10 µL |

Separation of Isomers by Chiral HPLC: Since "this compound" possesses at least one chiral center, separating its enantiomers is critical. Chiral HPLC is the method of choice for this application. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, have demonstrated broad applicability for separating a wide range of chiral compounds, including those with cyclohexyl moieties. phenomenex.comnih.gov Normal-phase chromatography often provides better selectivity for chiral separations of such compounds. phenomenex.com

| Parameter | Condition |

| Column | Polysaccharide-based CSP (e.g., Chiralpak® AD-H, Phenomenex AMY-2) nih.gov |

| Mobile Phase | n-Hexane / Isopropyl Alcohol (e.g., 90:10 v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temp. | 25 °C |

| Detection | UV at 220 nm |

| Injection Vol. | 5 µL |

Gas Chromatography (GC)

GC is a high-resolution separation technique, but its application to polar, non-volatile compounds like "this compound" requires a derivatization step to increase volatility and thermal stability. sigmaaldrich.com

Purity and Isomer Analysis by Chiral GC: Following derivatization, GC can be used for both purity analysis and the separation of enantiomers. A common derivatization strategy for compounds with primary amine and keto functionalities involves a two-step process: methoximation to protect the keto group and prevent tautomerization, followed by silylation of the amine group. youtube.com Chiral separation can then be achieved on a GC column coated with a chiral selector, such as a cyclodextrin or cyclofructan derivative. rsc.org

| Parameter | Condition |

| Derivatization | 1. Methoxyamine hydrochloride in pyridine.2. Silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.com |

| Column | Chiral capillary column (e.g., Beta-cyclodextrin phase, 30 m x 0.25 mm) |

| Carrier Gas | Helium at 1.2 mL/min |

| Injector Temp. | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 240 °C at 5 °C/min, hold 10 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 280 °C |

Hyphenated Techniques for Online Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple the separation power of chromatography with the detection specificity of mass spectrometry (MS), are essential for unequivocal peak identification and structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and specific technique that can analyze compounds without derivatization. restek.com For "this compound," LC-MS/MS would be particularly useful for impurity profiling and quantitative analysis in complex matrices.

Methodology: A reversed-phase LC method similar to that used for purity assessment can be coupled to a mass spectrometer. Electrospray ionization (ESI) in positive mode would be suitable for this compound, as the primary amine is readily protonated. Tandem mass spectrometry (MS/MS) can be used to generate specific fragmentation patterns for structural confirmation and for sensitive quantification using Multiple Reaction Monitoring (MRM).

| Parameter | Condition |

| LC System | UPLC/HPLC with conditions similar to RP-HPLC table above |

| MS Detector | Triple Quadrupole or Orbitrap Mass Spectrometer |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| MS Mode | Full Scan for identification; MS/MS for structural confirmation and MRM for quantification |

| Source Temp. | 150 °C |

| Desolvation Gas | Nitrogen at 800 L/hr |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent chromatographic resolution and is a powerful tool for identifying volatile and semi-volatile compounds. As with GC-FID, derivatization is required for "this compound." researchgate.net

Methodology: A two-step derivatization involving esterification of the carboxylic acid and acylation of the amine is a common approach for amino acid analysis by GC-MS. nih.gov For the target compound, which is already a methyl ester, a single acylation step with a reagent like pentafluoropropionic anhydride (PFPA) would derivatize the primary amine, making the molecule suitable for GC-MS analysis. nih.gov

| Parameter | Condition |

| Derivatization | Acylation with Pentafluoropropionic Anhydride (PFPA) in ethyl acetate. nih.gov |

| GC System | Conditions similar to the GC-FID table above |

| MS Detector | Quadrupole or Time-of-Flight (TOF) Mass Spectrometer |

| Ionization | Electron Ionization (EI) at 70 eV |

| MS Mode | Full Scan (e.g., m/z 50-500) |

| Source Temp. | 230 °C |

Spectrophotometric Methods for Quantitative Analysis

While chromatographic methods are superior for separation, spectrophotometric methods can offer a simple, rapid, and cost-effective approach for the quantitative analysis of the bulk compound.

UV-Vis Spectrophotometry based on Ninhydrin Reaction

The primary amino group in "this compound" can be quantified using the well-known ninhydrin reaction. microbenotes.com Ninhydrin reacts with primary amines to produce a deep purple-colored product known as Ruhemann's purple, which has a characteristic maximum absorbance (λmax) around 570 nm. nih.gov

Methodology: The assay involves reacting a known concentration of the sample with a ninhydrin solution in a buffered medium at an elevated temperature. orientjchem.org The absorbance of the resulting solution is then measured and correlated to the concentration using a calibration curve prepared with standards of known concentration. The keto-enol tautomerism of the β-keto ester moiety may also allow for direct UV quantification, though this can be less specific and sensitive to solvent and pH. semanticscholar.org

| Parameter | Condition |

| Reagent | Ninhydrin solution (e.g., 2% w/v in ethanol) orientjchem.org |

| Buffer | Phosphate or Borate buffer (e.g., pH 8-10) analis.com.my |

| Reaction Temp. | 80-100 °C nih.gov |

| Reaction Time | 15 minutes nih.gov |

| λmax | ~570 nm (for Ruhemann's purple) nih.gov |

| Quantification | Based on a standard calibration curve (e.g., 5-50 µg/mL) |

This method provides a straightforward way to determine the total amount of primary amine-containing compound in a sample.

Applications of Methyl 2 Amino 3 Cyclohexyl 3 Oxopropanoate in Organic Synthesis

As a Chiral Building Block in Complex Molecule Synthesis

The presence of multiple functional groups and a stereocenter makes Methyl 2-amino-3-cyclohexyl-3-oxopropanoate a versatile starting material for the synthesis of intricate molecular architectures.

This compound serves as a valuable precursor for the synthesis of non-natural amino acids and their derivatives, which are crucial components in peptidomimetics and drug discovery. The β-keto ester moiety allows for a variety of chemical transformations.

One key application is in the synthesis of β-amino-α-hydroxy esters through diastereoselective reduction of the ketone functionality. Asymmetric transfer hydrogenation, particularly dynamic kinetic resolution of related β-substituted-α-keto esters, has proven effective in producing anti-α-hydroxy-β-amino acid derivatives with high diastereo- and enantioselectivity. nih.gov This methodology can be applied to this compound to generate enantiomerically enriched anti-3-cyclohexyl-3-hydroxy-2-aminopropanoic acid methyl ester, a valuable building block for synthesizing complex natural products and pharmaceuticals. The stereochemical outcome of such reductions can often be controlled by the choice of catalyst and reaction conditions. wikipedia.orgresearchgate.net

Furthermore, the amino group can be protected and the ester can be hydrolyzed to yield the corresponding β-amino acid. These non-natural amino acids, with their constrained conformations induced by the cyclohexyl group, can be incorporated into peptide chains to enhance metabolic stability and biological activity. illinois.edu Lipase-catalyzed hydrolysis offers an efficient method for the kinetic resolution of racemic β-amino esters, providing access to both enantiomers of the corresponding amino acid with high enantiomeric excess. mdpi.com

Table 1: Potential Advanced Amino Acid Derivatives from this compound

| Derivative Name | Synthetic Transformation | Potential Application |

| Methyl anti-2-amino-3-cyclohexyl-3-hydroxypropanoate | Diastereoselective reduction | Building block for natural products and pharmaceuticals |

| 3-Amino-3-cyclohexylpropanoic acid | Hydrolysis | Incorporation into peptidomimetics |

| N-Protected this compound | N-protection | Intermediate for peptide synthesis |

The bifunctional nature of this compound makes it an ideal synthon for the construction of various heterocyclic compounds. The β-keto ester functionality is a classic precursor for a range of cyclization reactions.

Pyrazoles and Isoxazoles:

Pyrazoles: Condensation of β-keto esters with hydrazine derivatives is a well-established method for the synthesis of pyrazoles. nih.govbeilstein-journals.orgresearchgate.netrsc.orgnih.gov By reacting this compound with hydrazine, a 5-substituted-4-amino-3-cyclohexylpyrazole can be synthesized. The reaction typically proceeds through the formation of a hydrazone intermediate followed by intramolecular cyclization. The regioselectivity of the reaction can be influenced by the reaction conditions and the nature of the substituents on the hydrazine.

Isoxazoles: Similarly, the reaction of β-keto esters with hydroxylamine leads to the formation of isoxazoles. tandfonline.comacs.orgnih.govresearchgate.net The reaction of this compound with hydroxylamine would be expected to yield a 3-hydroxyisoxazole or a 5-isoxazolone derivative, depending on the reaction conditions. The pH of the reaction medium is a critical factor in controlling the regioselectivity of the cyclization.

Table 2: Potential Heterocyclic Compounds from this compound

| Heterocycle | Reagent | Key Reaction |

| Pyrazole derivative | Hydrazine | Cyclocondensation |

| Isoxazole derivative | Hydroxylamine | Cyclocondensation |

In the Development of Novel Reagents and Catalysts